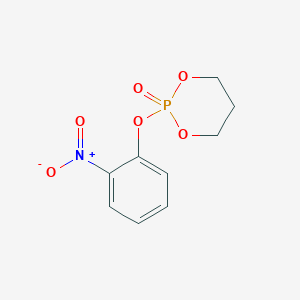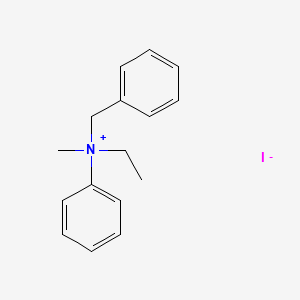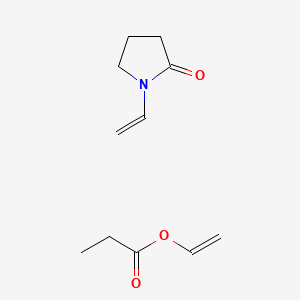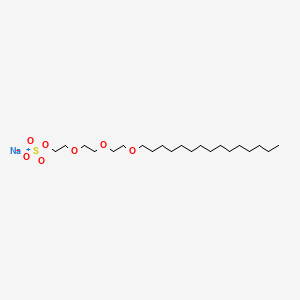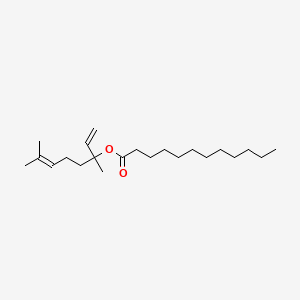
3,7-dimethylocta-1,6-dien-3-yl Dodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a derivative of geraniol and dodecanoic acid, and it is commonly used in the fragrance and flavor industry due to its pleasant aroma.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethylocta-1,6-dien-3-yl Dodecanoate typically involves the esterification of geraniol with dodecanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dimethylocta-1,6-dien-3-yl Dodecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Geranyl aldehyde or geranyl carboxylic acid.
Reduction: Geraniol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,7-Dimethylocta-1,6-dien-3-yl Dodecanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Widely used in the fragrance and flavor industry for its pleasant aroma and stability.
Mecanismo De Acción
The mechanism of action of 3,7-Dimethylocta-1,6-dien-3-yl Dodecanoate involves its interaction with biological membranes due to its lipophilic nature. It can disrupt microbial cell membranes, leading to cell lysis and death. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3,7-Dimethylocta-1,6-dien-3-yl Acetate: An ester of geraniol and acetic acid, commonly used in fragrances.
Linalool: A monoterpenoid alcohol with a similar structure, used in perfumes and as an insecticide.
Geranyl Isobutyrate: An ester of geraniol and isobutyric acid, used in flavorings.
Uniqueness
3,7-Dimethylocta-1,6-dien-3-yl Dodecanoate is unique due to its longer carbon chain (dodecanoate) compared to other similar compounds like geranyl acetate and geranyl isobutyrate. This longer chain contributes to its distinct physical and chemical properties, such as higher boiling point and increased lipophilicity, making it suitable for specific applications in the fragrance and flavor industry .
Propiedades
Número CAS |
33877-06-4 |
|---|---|
Fórmula molecular |
C22H40O2 |
Peso molecular |
336.6 g/mol |
Nombre IUPAC |
3,7-dimethylocta-1,6-dien-3-yl dodecanoate |
InChI |
InChI=1S/C22H40O2/c1-6-8-9-10-11-12-13-14-15-18-21(23)24-22(5,7-2)19-16-17-20(3)4/h7,17H,2,6,8-16,18-19H2,1,3-5H3 |
Clave InChI |
PDZXXPUFGDUCMY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)OC(C)(CCC=C(C)C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



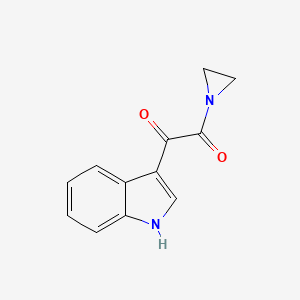
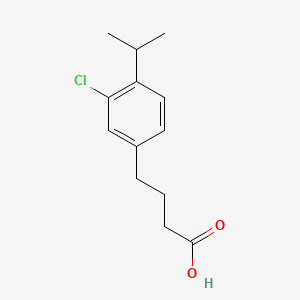

![4-[Bis(sulfanyl)methylidene]-2,3-dihydroxycyclohexa-2,5-dien-1-one](/img/structure/B14695565.png)
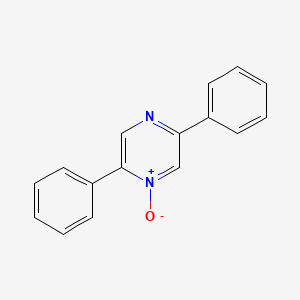
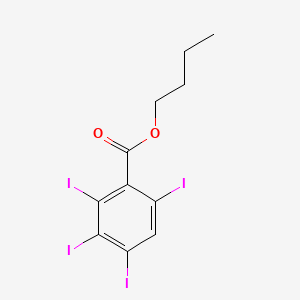
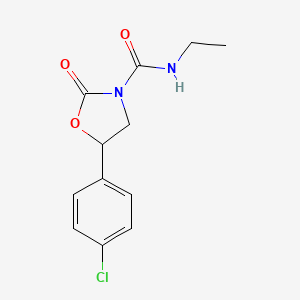
![3-[4-(3-Oxo-1,3-diphenylpropyl)piperazin-1-yl]-1,3-diphenylpropan-1-one](/img/structure/B14695586.png)
